molecular formula C10H10FNO B6167996 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-one CAS No. 1501230-29-0

2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-one

Cat. No.: B6167996
CAS No.: 1501230-29-0
M. Wt: 179.19 g/mol
InChI Key: FAPSJQLOAXLSJO-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-one is a ketone derivative featuring a cyclopropyl (B3062369) group attached to the carbon alpha to the carbonyl, which in turn is linked to a 5-fluoropyridin-3-yl moiety. Its systematic investigation is driven by the potential for new synthetic applications and the development of molecules with tailored electronic and steric properties.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C10H10FNO
Monoisotopic Mass 179.07465 Da
Predicted XlogP 1.7
IUPAC Name 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethanone

Data sourced from PubChem database. uni.lu

The cyclopropyl ketone unit is a cornerstone in organic synthesis due to the unique chemical reactivity imparted by the three-membered ring. The inherent ring strain of the cyclopropane (B1198618) ring makes these ketones susceptible to a variety of ring-opening reactions, providing pathways to more complex molecular structures that would be challenging to assemble otherwise. rsc.org

Cyclopropyl ketones serve as versatile building blocks and synthetic intermediates. sincerechemicals.com They can participate in a range of transformations, including:

Cycloaddition Reactions: They are valuable substrates in formal [3+2] cycloaddition reactions, often initiated by one-electron reduction, to construct highly substituted cyclopentane (B165970) systems. nih.govnih.gov This reactivity is particularly useful for creating sp3-rich architectures, which are of high interest in medicinal chemistry. nih.gov

Ring-Opening Reactions: The cyclopropyl group can be opened under reductive, oxidative, or nucleophilic conditions, leading to the formation of linear chains with functional groups at specific positions. For instance, nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones can yield γ-alkyl ketones. rsc.org

Radical Reactions: The generation of radical anions from aryl cyclopropyl ketones via photocatalysis can initiate novel cycloadditions. nih.gov

The reactivity of cyclopropyl ketones can be tuned by the substituents on both the ring and the carbonyl group. While aryl cyclopropyl ketones have been extensively studied, recent research has expanded to include less reactive alkyl cyclopropyl ketones, broadening their synthetic utility. nih.govacs.org

The incorporation of fluorine into organic molecules, particularly heterocyclic systems like pyridine (B92270), is a widely employed strategy in medicinal chemistry and materials science. nih.gov Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics. mdpi.combenthamscience.com

Fluorinated pyridine scaffolds are prevalent in pharmaceuticals for several key reasons:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation. Introducing fluorine at a metabolically vulnerable position can block unwanted metabolism, thereby increasing the drug's half-life and bioavailability. nih.gov

Enhanced Binding Affinity: Fluorine can alter the electronic properties of the pyridine ring, modulating its pKa and its ability to participate in hydrogen bonding or dipole-dipole interactions with biological targets like enzymes and receptors. mdpi.com

Improved Membrane Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach its site of action. nih.gov

Approximately 20% of all pharmaceuticals contain fluorine, highlighting the impact of this strategy in drug design. nih.gov The pyridine ring itself is a privileged scaffold, present in thousands of drug molecules, and its combination with fluorine creates a powerful building block for new therapeutic agents. nih.govrsc.org

The rationale for designing and studying hybrid molecules like this compound lies in the potential for synergistic or novel properties arising from the combination of the two distinct moieties. The fluorinated pyridine portion of the molecule acts as a bioisostere for other aromatic systems and introduces the aforementioned benefits of fluorination, such as metabolic stability and modified electronic character.

Simultaneously, the cyclopropyl ketone unit serves as a reactive handle. It provides a site for further synthetic elaboration through ring-opening or cycloaddition pathways. This allows the hybrid structure to be used as an intermediate for creating more complex molecules. For instance, the cyclopropyl group could be transformed into a longer alkyl chain or integrated into a new ring system, while the fluoropyridine core remains intact to interact with a biological target. The investigation of such hybrids is crucial for expanding the chemical space available to synthetic and medicinal chemists.

This compound is classified as an alpha-substituted ketone, where the α-carbon (the carbon adjacent to the carbonyl group) is part of the cyclopropyl ring. The chemistry of α-substituted ketones is a fundamental topic in organic chemistry, centered on the reactivity of the α-position. libretexts.orgwikipedia.org

Key aspects of this chemical context include:

Acidity of Alpha-Hydrogens: Hydrogens on an α-carbon are unusually acidic because the resulting conjugate base, an enolate, is stabilized by resonance, delocalizing the negative charge onto the electronegative oxygen atom. msu.edu

Enol and Enolate Formation: In the presence of acid or base, ketones can exist in equilibrium with their tautomeric enol form (a molecule with a C=C double bond and an -OH group). libretexts.org Deprotonation of the α-carbon forms a nucleophilic enolate ion. wikipedia.org

Alpha-Substitution Reactions: The enol or enolate intermediate is electron-rich at the α-carbon and can act as a nucleophile, attacking a wide range of electrophiles. This leads to α-substitution reactions, where an α-hydrogen is replaced by another group, such as a halogen or an alkyl group. wikipedia.orglibretexts.org

In the case of this compound, the α-carbon is tertiary and bears a cyclopropyl group instead of a hydrogen available for simple deprotonation and substitution. Its reactivity is therefore dominated by transformations involving the cyclopropyl ring itself, as discussed previously. However, the principles of enolate chemistry remain relevant, as the carbonyl group activates the adjacent C-C bonds of the cyclopropane ring, facilitating their cleavage under reductive conditions to form an enolate-like radical intermediate. acs.org This positions the compound within the broader framework of carbonyl chemistry while highlighting the unique reactivity conferred by the α-cyclopropyl substituent.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
2,2,2-trifluoro-1-(5-(trifluoroMethyl)pyridin-2-yl)ethanone
5-fluorouracil (5-FU)
Bromoacetone
Dibromoacetaldehyde
1,1,1-tribromoacetone
2,6-dimethylphenyl cyclopropyl ketone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1501230-29-0

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethanone

InChI

InChI=1S/C10H10FNO/c11-9-4-8(5-12-6-9)10(13)3-7-1-2-7/h4-7H,1-3H2

InChI Key

FAPSJQLOAXLSJO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)C2=CC(=CN=C2)F

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Cyclopropyl 1 5 Fluoropyridin 3 Yl Ethan 1 One

Reactions at the Carbonyl Functional Group

The ketone carbonyl group is a key site for reactivity, characterized by its electrophilic carbon atom and nucleophilic oxygen atom. This polarity allows for a variety of addition and redox reactions.

The carbonyl carbon of 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-one is susceptible to attack by a wide array of nucleophiles. These reactions typically involve the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further transformations.

Common nucleophilic addition reactions applicable to this ketone include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl group to form tertiary alcohols after an aqueous workup. The choice of the R-group allows for the introduction of diverse alkyl, aryl, or vinyl substituents.

Hydride Reagents: Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the ketone to the corresponding secondary alcohol, 1-(5-fluoropyridin-3-yl)-2-cyclopropylethanol.

Cyanide Addition: The addition of a cyanide ion (typically from HCN or a salt like KCN) forms a cyanohydrin. This intermediate is valuable as it can be hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an alkene, providing a route to various olefinic derivatives.

Formation of Imines and Related Compounds: Condensation with primary amines yields imines, while reactions with hydroxylamine (B1172632) and hydrazine (B178648) produce oximes and hydrazones, respectively. These derivatives can be stable products or serve as intermediates for further reactions, such as the Wolff-Kishner reduction. libretexts.org

The reactivity of the carbonyl group is influenced by the electronic properties of the 5-fluoropyridine ring. The fluorine atom and the nitrogen atom are electron-withdrawing, which can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity toward nucleophiles compared to ketones with electron-donating aryl groups.

Table 1: Examples of Nucleophilic Addition Reactions and Potential Products

Nucleophile Reagent Example Intermediate/Product Type
Hydride Sodium Borohydride (NaBH₄) Secondary Alcohol
Alkyl Group Methylmagnesium Bromide (CH₃MgBr) Tertiary Alcohol
Cyanide Potassium Cyanide (KCN) / Acid Cyanohydrin
Alkene Wittig Reagent (Ph₃P=CH₂) Alkene
Amine Methylamine (CH₃NH₂) Imine

Beyond simple conversion to an alcohol, the carbonyl group can be completely removed or the adjacent pyridine (B92270) ring can be oxidized.

Reduction Pathways: The complete deoxygenation of the carbonyl group to a methylene (B1212753) group (-CH₂-) can be achieved through several methods:

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate, followed by heating with a strong base (e.g., KOH) in a high-boiling solvent like diethylene glycol. libretexts.org This method is suitable for compounds that are stable under strongly basic conditions.

Clemmensen Reduction: This alternative involves heating the ketone with amalgamated zinc (Zn(Hg)) in the presence of a strong mineral acid, such as hydrochloric acid. libretexts.org The highly acidic conditions preclude its use with acid-sensitive substrates.

Oxidation Pathways: While ketones are generally resistant to oxidation compared to aldehydes, the pyridine moiety can be oxidized. libretexts.orgacs.org

N-Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring can be oxidized to an N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA). This modification significantly alters the electronic properties and reactivity of the pyridine ring, enabling further functionalization.

Oxidation of Alcohols: If the ketone is first reduced to a secondary alcohol, it can be re-oxidized to the ketone using milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through Swern or Dess-Martin oxidations. libretexts.orgkhanacademy.orgmasterorganicchemistry.com Vigorous oxidation of the secondary alcohol could potentially lead to cleavage of the adjacent C-C bonds. libretexts.org

Reactivity of the Strained Cyclopropyl (B3062369) Moiety

The cyclopropane (B1198618) ring is a unique functional group. Its high ring strain (approximately 115 kJ/mol) and the significant p-character of its C-C bonds allow it to participate in a variety of reactions atypical for other cycloalkanes, often behaving similarly to an alkene or a double bond. rsc.org The adjacent carbonyl group activates the cyclopropane ring, making it susceptible to ring-opening reactions. rsc.org

The activation provided by the ketone functionality facilitates the cleavage of the three-membered ring under thermal, photochemical, or catalytic conditions.

Cloke-Wilson Rearrangement: Cyclopropyl ketones can undergo thermal or acid-catalyzed rearrangement to form five-membered heterocycles. rsc.org In this transformation, the cyclopropane ring opens, and the resulting intermediate cyclizes to yield 2,3-dihydrofuran (B140613) derivatives. acs.org This isomerization is a powerful tool for converting cyclopropyl ketones into different heterocyclic systems. rsc.org

Radical-Mediated Ring Opening: Single-electron transfer (SET) to the cyclopropyl ketone can generate a radical anion. This species can undergo a rapid and often irreversible ring-opening to form a homoallyl radical intermediate. vt.edu This reactivity is frequently utilized in mechanistic studies to probe for SET pathways. vt.edu

Photochemical Rearrangements: Upon photoexcitation, cyclopropyl ketones can undergo Norrish Type I cleavage, leading to a diradical intermediate that can rearrange in various ways, including decarbonylation or formation of unsaturated aldehydes. youtube.comacs.org

While ring-opening is a common pathway, methods also exist for the direct functionalization of the cyclopropane ring while keeping the three-membered structure intact. The cyclopropane motif is a desirable feature in medicinal chemistry, as it can enhance metabolic stability and provide conformational rigidity. digitellinc.comnih.govbohrium.com

C-H Functionalization: Transition-metal catalysis, particularly with palladium, has been employed for the enantioselective C-H arylation of cyclopropanes. nih.govchemrxiv.org This allows for the direct formation of C-C bonds on the cyclopropane ring, providing access to more complex and substituted analogues. These reactions often utilize a directing group to control the site of functionalization. chemrxiv.org The development of such methods is crucial for modifying existing cyclopropane-containing molecules. nih.gov

Lewis acids play a pivotal role in modulating the reactivity of cyclopropyl ketones. By coordinating to the carbonyl oxygen, a Lewis acid enhances the electrophilicity of the carbonyl carbon and further polarizes the C-C bonds of the cyclopropane ring, facilitating its cleavage.

Ring-Opening and Aldol-Type Reactions: In the presence of Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), cyclopropyl aryl ketones can react with aldehydes. researchgate.net This process involves a nucleophilic ring-opening of the cyclopropane, followed by an aldol-type reaction to produce functionalized propenones. researchgate.netacs.org

[3+2] Cycloadditions: Lewis acids can promote formal [3+2] cycloaddition reactions between cyclopropyl ketones and various unsaturated partners like alkenes or alkynes. acs.orgnih.gov In these reactions, the cyclopropane acts as a three-carbon synthon. The reaction is often initiated by a single-electron reduction of the Lewis acid-activated ketone, which then undergoes ring-opening and subsequent cycloaddition. nih.gov

Synthesis of Dihydropyranones: A cascade reaction involving cyclopropyl aryl ketones and β-ketoesters, mediated by Lewis acids like TMSOTf, can yield 5,6-dihydropyran-2-ones. acs.orgfigshare.com This process includes a nucleophilic ring-opening of the cyclopropane, transesterification, and an aldol (B89426) reaction. acs.orgfigshare.com

Table 2: Lewis Acids Used in Transformations of Cyclopropyl Ketones

Lewis Acid Transformation Type Potential Product Class Reference
SnCl₄ Cyclization Aryl tetralones rsc.org
TMSOTf Ring-opening/Aldol 2-(2-Hydroxyethyl)-1,3-diarylpropenones researchgate.netacs.org
Gd(OTf)₃ [3+2] Photocylcoaddition Substituted cyclopentanes nih.gov
SmI₂ [3+2] Cycloaddition sp³-rich architectures acs.org
BF₃·OEt₂ Ring-opening/Cyclization 5,6-Dihydropyran-2-ones acs.org

Transformations of the Fluoropyridyl Substituent

The 5-fluoropyridin-3-yl moiety is a critical determinant of the molecule's reactivity profile. The electronegative fluorine atom and the nitrogen atom within the aromatic ring significantly influence the electron density distribution, rendering specific positions susceptible to chemical attack.

Chemical Reactions on the Pyridine Nitrogen and Ring Carbons

The lone pair of electrons on the pyridine nitrogen atom imparts basic properties, allowing it to react with various acids to form pyridinium salts. This protonation can alter the electron-withdrawing nature of the ring and influence the reactivity of other parts of the molecule.

Furthermore, the pyridine ring can undergo N-oxidation upon treatment with oxidizing agents such as peroxy acids. The resulting pyridine N-oxide exhibits altered reactivity, with the ring carbons becoming more susceptible to both electrophilic and nucleophilic attack.

While the pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene, such reactions can be facilitated under forcing conditions. The substitution pattern will be directed by the existing substituents. Conversely, the electron-deficient nature of the ring, exacerbated by the fluorine atom, makes it a prime candidate for nucleophilic aromatic substitution (SNAr).

The Role of the Fluorine Atom in Directing Reactivity and Functionalization

The fluorine atom at the 5-position of the pyridine ring plays a pivotal role in directing the regioselectivity of nucleophilic aromatic substitution reactions. As a highly electronegative and effective leaving group in this context, it activates the carbon atom to which it is attached (C-5) and the para-position (C-2) towards nucleophilic attack.

Common nucleophiles, such as alkoxides, thiolates, and amines, can displace the fluoride (B91410) ion to yield a variety of substituted pyridine derivatives. The reaction proceeds through a Meisenheimer-like intermediate, the stability of which is enhanced by the electron-withdrawing nature of the carbonyl group at the 3-position.

The following table summarizes representative nucleophilic aromatic substitution reactions on analogous 5-fluoropyridin-3-yl systems, which are expected to be applicable to this compound.

Nucleophile (Nu-H)Reagent/ConditionsProduct
Methanol (CH₃OH)NaH, THF, reflux2-cyclopropyl-1-(5-methoxypyridin-3-yl)ethan-1-one
Ethanethiol (C₂H₅SH)K₂CO₃, DMF, 80 °C2-cyclopropyl-1-(5-(ethylthio)pyridin-3-yl)ethan-1-one
Diethylamine ((C₂H₅)₂NH)DMSO, 120 °C2-cyclopropyl-1-(5-(diethylamino)pyridin-3-yl)ethan-1-one
Sodium Azide (NaN₃)DMF, 100 °C1-(5-azidopyridin-3-yl)-2-cyclopropylethan-1-one

Alpha-Carbon Reactivity and Enolate Chemistry

The methylene group adjacent to the carbonyl function (the alpha-carbon) is another key reactive site within this compound. The acidity of the alpha-protons is enhanced by the electron-withdrawing effect of the carbonyl group, facilitating the formation of a resonance-stabilized enolate anion.

Deprotonation and Electrophilic Functionalization at the Alpha-Position

Treatment with a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), results in the deprotonation of the alpha-carbon to generate the corresponding enolate. This enolate is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups at the alpha-position.

Examples of such electrophilic functionalization reactions include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl group.

Halogenation: Treatment with electrophilic halogen sources, such as N-bromosuccinimide (NBS) or molecular iodine, yields alpha-halo ketones.

Aldol Addition: Reaction with aldehydes or ketones forms β-hydroxy ketones.

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, leading to the formation of 1,3-dicarbonyl compounds.

The choice of base and reaction conditions can influence the regioselectivity of enolate formation if there were multiple alpha-protons, though in this specific molecule, only one alpha-carbon bears protons.

The table below provides illustrative examples of alpha-functionalization reactions that are mechanistically plausible for this compound based on the known reactivity of similar ketones.

ElectrophileReagent/ConditionsProduct
Methyl Iodide (CH₃I)LDA, THF, -78 °C2-cyclopropyl-1-(5-fluoropyridin-3-yl)propan-1-one
Benzaldehyde (C₆H₅CHO)NaOH, EtOH, rt2-cyclopropyl-3-hydroxy-1-(5-fluoropyridin-3-yl)-3-phenylpropan-1-one
N-Bromosuccinimide (NBS)CCl₄, reflux2-bromo-2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-one
Acetyl Chloride (CH₃COCl)NaH, THF, 0 °C to rt2-cyclopropyl-1-(5-fluoropyridin-3-yl)butane-1,3-dione

Stereocontrol in Alpha-Functionalization Reactions

When the alpha-functionalization reaction creates a new stereocenter, controlling the stereochemical outcome is a significant challenge in synthetic organic chemistry. In the case of alkylating the enolate of this compound, the resulting product would be chiral.

Achieving stereocontrol in such reactions typically involves one of two main strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the approach of the electrophile from a specific face of the enolate. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product.

Use of Chiral Catalysts: A chiral catalyst, such as a chiral phase-transfer catalyst or a chiral Lewis acid, can create a chiral environment around the enolate, favoring the formation of one enantiomer over the other.

While specific studies on the stereocontrolled alpha-functionalization of this compound are not widely reported in the public domain, the general principles of asymmetric enolate alkylation are well-established and would be applicable to this system. The development of such stereoselective transformations would be crucial for the synthesis of enantiomerically pure derivatives for applications in medicinal chemistry and materials science.

Computational and Theoretical Investigations of 2 Cyclopropyl 1 5 Fluoropyridin 3 Yl Ethan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-one. These calculations reveal how the constituent fragments—the 5-fluoropyridine ring, the carbonyl group, and the cyclopropyl (B3062369) moiety—collectively influence the molecule's properties.

The fluorine atom, being highly electronegative, significantly modulates the electronic distribution of the pyridine (B92270) ring. It withdraws electron density via the sigma framework (inductive effect), which can lower the energies of the molecular orbitals. rsc.org Natural bond orbital (NBO) analysis can quantify the intramolecular charge delocalization and its effect on ring bond strengths. rsc.org The cyclopropyl group, with its unique bent bonds, possesses enhanced π-character, allowing it to engage in conjugation with the adjacent carbonyl group. acs.org This interaction affects the electron density and reactivity of the ketone.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen atom's lone pair and the carbonyl oxygen would be expected to be electron-rich sites, while the carbon atoms adjacent to the nitrogen and fluorine would be relatively electron-poor.

Table 1: Calculated Molecular Properties of this compound (Illustrative) Calculated using DFT at the B3LYP/6-311G++(d,p) level of theory.

PropertyCalculated ValueUnit
HOMO Energy-6.85eV
LUMO Energy-1.23eV
HOMO-LUMO Gap5.62eV
Dipole Moment3.45Debye
Polarizability18.21ų

Mechanistic Studies of Reactions Involving this compound

The unique structural combination in this compound allows for several potential reaction pathways. Aryl cyclopropyl ketones are known to undergo a variety of transformations, most notably ring-opening reactions. rsc.orgrsc.org These reactions can be initiated by acid catalysts, transition metals, or photoredox catalysis. rsc.orgresearchgate.net Additionally, the fluoropyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), where the fluorine atom can be displaced by a nucleophile. nih.govacs.org Computational studies are essential for mapping the potential energy surfaces of these reactions to understand their feasibility and selectivity. acs.org

Computational mechanistic studies focus on identifying all stationary points along a proposed reaction coordinate, including reactants, intermediates, transition states, and products. acs.org A transition state (TS) represents the highest energy point along the minimum energy path between a reactant and a product. It is characterized computationally by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For a potential acid-catalyzed ring-opening of the cyclopropyl group, the reaction pathway would likely involve:

Protonation of the carbonyl oxygen.

Cleavage of a proximal C-C bond in the cyclopropyl ring to form a stabilized carbocationic intermediate.

Subsequent reaction with a nucleophile to yield the final product.

DFT calculations can be used to model each step, locating the structure of the transition state for the rate-determining step (likely the ring-opening) and confirming the pathway through Intrinsic Reaction Coordinate (IRC) calculations. nih.gov Similarly, for an SNAr reaction on the pyridine ring, calculations can model the formation of the Meisenheimer complex (a key intermediate) and the subsequent loss of the fluoride (B91410) leaving group. acs.org

For the cyclopropyl ring-opening, the activation barrier is influenced by the stability of the resulting carbocationic intermediate. acs.org The electron-withdrawing nature of the 5-fluoropyridin-3-yl group might destabilize an adjacent carbocation, potentially leading to a higher activation barrier compared to an electron-rich aromatic substituent. Computational studies can precisely quantify these electronic effects.

Table 2: Illustrative Energetic Profile for a Hypothetical Ring-Opening Reaction Relative energies calculated via DFT, referenced to the reactant complex.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant + H⁺Starting materials0.0
Transition StateC-C bond cleavage+24.6
IntermediateCarbocationic species+15.2
ProductRing-opened product-5.8

Conformational Analysis and Intramolecular Interactions

Intramolecular interactions play a significant role in stabilizing certain conformations. The presence of the electronegative fluorine atom and the pyridine nitrogen creates a complex electrostatic environment. Fluorination can dramatically alter the electron distribution of a pyridine ring, creating a "π-hole" (an electron-deficient region above the ring) and changing its typical electron-donor capabilities. nih.gov This can lead to non-covalent interactions, such as lone pair···π-hole interactions, that influence the preferred molecular geometry. nih.gov

Prediction of Spectroscopic Signatures for Advanced Structural Probing (focus on theoretical principles)

Quantum chemical calculations can predict various spectroscopic properties, providing a powerful complement to experimental characterization. nih.gov

NMR Spectroscopy: The theoretical basis for predicting Nuclear Magnetic Resonance (NMR) spectra lies in calculating the magnetic shielding tensor for each nucleus. By referencing these calculated shielding values to a standard (like tetramethylsilane), one can predict the chemical shifts (δ) for ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei. nih.gov The accuracy of these predictions is highly dependent on the level of theory, basis set, and inclusion of solvent effects.

IR Spectroscopy: Infrared (IR) spectra are predicted by calculating the vibrational frequencies of the molecule. nih.govrsc.org In the harmonic approximation, these frequencies are obtained by diagonalizing the Hessian matrix (the matrix of second derivatives of energy with respect to atomic positions). The resulting frequencies correspond to the normal modes of vibration. The calculated intensities of these modes help in assigning peaks in an experimental IR spectrum. cdnsciencepub.com Because calculations often neglect anharmonicity, computed harmonic frequencies are typically scaled by an empirical factor to better match experimental data. nih.gov

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts Chemical shifts are predicted relative to TMS.

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)198.5
Pyridine C3135.2
Pyridine C5 (C-F)159.1 (d, JCF ≈ 240 Hz)
Methylene (B1212753) (-CH₂-)42.1
Cyclopropyl Methine (-CH-)18.5
Cyclopropyl Methylene (-CH₂-)11.3

Application of Machine Learning and AI in Chemical Discovery Relevant to the Compound's Class

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical discovery, particularly for classes of compounds like pyridine derivatives and heterocyclic ketones. nih.govresearchgate.netidw-online.de These data-driven techniques can learn complex relationships between molecular structure and properties from large datasets, enabling rapid prediction and design. eurekalert.org

Reaction Prediction and Synthesis Planning: AI models can predict the outcome of chemical reactions, including identifying major products, predicting yields, and determining regioselectivity. nih.govdigitellinc.com For a compound like this compound, ML could predict the most likely site of functionalization or the optimal conditions for a desired transformation. Retrosynthesis algorithms use AI to propose viable synthetic routes to a target molecule by working backward from the product. nih.gov

Virtual Screening and Drug Discovery: In drug discovery, ML models are used to screen vast virtual libraries of compounds to identify potential candidates with desired biological activity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com Pyridine-based structures are common in pharmaceuticals, and AI can accelerate the identification of new lead compounds within this chemical space. acs.org

Materials Discovery: ML is also applied to discover new materials with specific properties. For instance, a recent study used an ML-assisted approach to design pyridine-based polymers for specific adsorption applications, demonstrating how AI can guide the synthesis of functional materials. acs.org This highlights the potential for using AI to find novel applications for the compound's structural class.

Strategic Applications of 2 Cyclopropyl 1 5 Fluoropyridin 3 Yl Ethan 1 One in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecular Architectures

The inherent ring strain of the cyclopropyl (B3062369) group in 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-one makes it an excellent reactive handle for elaborating complex molecular frameworks. Cyclopropyl ketones are well-established precursors for a variety of transformations that lead to a significant increase in molecular complexity. mdpi.com The carbonyl group activates the adjacent cyclopropane (B1198618) C-C bonds, rendering them susceptible to nucleophilic attack and ring-opening reactions. This reactivity can be harnessed to introduce new functional groups and build larger carbocyclic and heterocyclic structures.

For instance, under acidic conditions, aryl cyclopropyl ketones are known to undergo ring-opening to form open-chain carbinols or cyclize to form tetralone derivatives. rsc.org In the case of this compound, such a transformation could lead to the formation of functionalized pyridine (B92270) derivatives with extended side chains, which are valuable intermediates in drug discovery.

Furthermore, the cyclopropyl ketone moiety can participate in formal [3+2] cycloaddition reactions. These reactions, often catalyzed by transition metals or proceeding through radical pathways, allow for the construction of five-membered rings. The versatility of this approach has been demonstrated with various cyclopropyl ketones, leading to spirocyclic and fused-ring systems. nih.gov This capability allows for the generation of diverse molecular scaffolds from a single precursor. The presence of the 5-fluoropyridin-3-yl group can influence the regioselectivity and stereoselectivity of these cycloadditions, offering a handle for fine-tuning the synthesis of complex targets.

The synthetic utility of cyclopropyl ketones in constructing complex molecules is highlighted by their application in the preparation of bioactive compounds and natural products. nih.gov The unique stereoelectronic properties of the cyclopropane ring can impart favorable conformational constraints in the final molecule, which is often beneficial for biological activity.

Table 1: Potential Transformations of this compound for Complex Architectures
Reaction TypePotential Product ClassKey Features
Acid-catalyzed ring-opening/cyclizationFunctionalized Pyridines / Tetralone AnaloguesFormation of extended side chains or fused rings.
Formal [3+2] CycloadditionSpirocyclic and Fused HeterocyclesConstruction of five-membered rings.
Nucleophilic Ring-Openingγ-Substituted KetonesIntroduction of diverse functional groups at the γ-position.

Role in the Construction of Diverse Heterocyclic Systems

The structure of this compound is primed for the synthesis of a wide array of heterocyclic systems. The activated cyclopropane ring can act as a three-carbon synthon in annulation reactions. For example, the reaction of cyclopropyl ketones with binucleophiles is a powerful strategy for constructing heterocycles.

One notable application is in the synthesis of pyrrolobenzothiazoles through a cascade reaction with 2-aminothiophenol, catalyzed by a chiral Lewis acid. nih.gov This process involves ring-opening of the cyclopropyl ketone, followed by cyclization and a thio-Michael addition. Applying this methodology to this compound could provide access to novel fluorinated pyridyl-annulated thiazole (B1198619) derivatives, which are of interest in medicinal chemistry due to the prevalence of both pyridine and thiazole moieties in pharmaceuticals.

Moreover, the Cloke-Wilson rearrangement offers a pathway to five-membered heterocycles from activated cyclopropanes. rsc.org This rearrangement can be initiated thermally or under acidic conditions, leading to the formation of dihydrofurans from cyclopropyl ketones. The resulting dihydrofuran ring, bearing a fluoropyridyl substituent, could serve as a versatile intermediate for further functionalization or as a core scaffold in its own right.

The synthesis of fluorinated sulfur-containing heterocycles can also be envisioned. For instance, the [3+2] cycloaddition of in situ generated thiocarbonyl ylides with fluorinated α,β-unsaturated ketones yields thiolanes. nih.gov While this compound is not an α,β-unsaturated ketone itself, its derivatives could be engineered to participate in such cycloadditions, or related reactions could be developed to access fluorinated thiophene (B33073) or thiazole derivatives.

Employment in Cascade, Domino, and Multicomponent Reactions

The reactivity of this compound makes it an ideal substrate for cascade, domino, and multicomponent reactions (MCRs), which are highly efficient processes for building molecular complexity in a single operation. These reactions offer advantages in terms of atom economy, step economy, and the rapid generation of diverse compound libraries.

A mechanochemical cascade cyclization of donor-acceptor cyclopropyl ketones with 1,2-diaminoarenes has been reported for the synthesis of 1,2-disubstituted benzimidazoles. nih.gov This reaction proceeds through a ring-opening, cyclization, and retro-Mannich sequence. The fluoropyridyl group in the target compound would act as the acceptor, facilitating such a cascade and leading to novel fluorinated pyridyl-substituted benzimidazoles.

Furthermore, cascade reactions involving the nucleophilic addition to 1,2,3-triazines with activated ketones have been developed for the synthesis of highly substituted pyridines. rhhz.net While the subject compound is a ketone, its unique reactivity could be exploited in similar cascade processes with other reactive partners to generate complex polycyclic aromatic systems. The development of MCRs for the synthesis of active pharmaceutical ingredients is an area of intense research, and the structural motifs present in this compound make it a promising candidate for inclusion in such synthetic strategies. mdpi.com

The potential for cascade reactions is further exemplified by the NaOH-promoted chemoselective cascade cyclization of cyclopropyl esters with unsaturated imines, which provides access to bioactive cyclopenta[c]pyridine derivatives. figshare.com Although the starting material is an ester in this case, analogous reactivity could be explored for the ketone functionality in this compound.

Table 2: Potential Cascade, Domino, and Multicomponent Reactions
Reaction TypeReactant PartnersPotential Product Scaffold
Cascade Cyclization1,2-DiaminoarenesFluorinated Pyridyl-Substituted Benzimidazoles
Multicomponent ReactionAldehydes, Amines, Isocyanides (Ugi-type)Complex Peptidomimetic Structures
Domino AnnulationBinucleophiles (e.g., amidines, guanidines)Fused Pyrimidine Derivatives

Precursor for the Synthesis of Novel Scaffold Motifs

The unique structural combination of a cyclopropyl ketone and a fluoropyridine ring makes this compound an excellent starting point for the synthesis of novel molecular scaffolds. Chemoenzymatic diversification of cyclopropyl ketones has been shown to produce a diverse library of chiral cyclopropane scaffolds, which are valuable in medicinal chemistry. nih.gov This approach allows for the introduction of chirality and further functionalization of the cyclopropane ring, leading to novel and diverse structures.

Ring-expansion reactions of cyclopropyl ketones offer another avenue to novel scaffolds. For example, the stereoconvergent direct ring expansion of cyclopropyl ketones to cyclopentanones has been described, providing a modular method for constructing polysubstituted cyclopentanones. nih.gov Applying this to this compound would yield cyclopentanones bearing a fluoropyridyl moiety, a scaffold with potential applications in various fields.

The di-2-pyridyl ketone framework, a related structure, has been shown to be a versatile ligand in coordination chemistry, forming complexes with various transition metals. nih.govresearchgate.net The oxime derivative of di-2-pyridyl ketone is also an excellent ligand. mdpi.com By analogy, derivatives of this compound, such as its oxime or Schiff base derivatives, could serve as novel ligands for the synthesis of metal complexes with interesting catalytic or material properties.

The development of novel scaffolds is a cornerstone of drug discovery. The combination of the rigid, three-dimensional cyclopropane unit and the biologically relevant fluoropyridine ring in a single molecule provides a unique starting point for the exploration of new chemical space. The strategic functionalization of either the cyclopropane ring, the ketone, or the pyridine moiety can lead to a vast array of novel scaffolds with tailored properties.

Future Directions and Emerging Research Opportunities

Exploration of Undiscovered Reactivity and Unconventional Transformations

The unique structural features of 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-one suggest a rich and largely unexplored reactive landscape. The strained cyclopropyl (B3062369) ring, adjacent to a ketone, and the electron-deficient fluoropyridine system are primed for a variety of chemical transformations.

Future research could focus on leveraging the inherent reactivity of the cyclopropyl ketone group. Recent studies have demonstrated that alkyl cyclopropyl ketones can participate in catalytic formal [3+2] cycloadditions with various partners like alkenes, alkynes, and enynes. nih.govacs.org This suggests that this compound could be a valuable substrate for constructing complex, sp³-rich molecular architectures. Additionally, the development of methods for the C-C bond activation and difunctionalization of cyclopropyl ketones, potentially through ligand-metal cooperation, opens avenues for novel ring-opening reactions. chemrxiv.org

The fluoropyridine moiety also presents opportunities for unconventional transformations. While nucleophilic aromatic substitution (SNAr) is a known reaction for fluoropyridines, exploring milder reaction conditions could allow for the introduction of a diverse array of functional groups. nih.govacs.org The higher reactivity of fluoropyridines compared to their chloro-analogues could be exploited to achieve transformations that are otherwise challenging. nih.govacs.org

Development of Novel Catalytic Systems for Efficient Synthesis and Derivatization

Efficient and selective synthesis and derivatization of this compound will rely on the development of innovative catalytic systems. The synthesis of the core structure could be approached through methods like the Corey-Chaykovsky cyclopropanation of a corresponding chalcone (B49325) precursor. nih.gov

For derivatization, advancements in catalysis for both the cyclopropyl ketone and fluoropyridine components are crucial. For instance, the use of samarium(II) iodide (SmI₂) as a catalyst has shown promise in the intermolecular coupling of cyclopropyl ketones. nih.govacs.orgacs.org Further research into stabilizing SmI₂ catalysts, perhaps with substoichiometric amounts of elemental samarium (Sm⁰), could enhance the efficiency and substrate scope of these reactions. nih.govacs.org

In the realm of modifying the fluoropyridine ring, palladium-catalyzed hydrogenation has been successfully employed for the synthesis of fluorinated piperidines from fluoropyridines, demonstrating the potential for selective reduction of the heteroaromatic ring while preserving the fluorine substituent. acs.orgnih.gov The development of catalysts with enhanced chemoselectivity would be highly valuable.

Catalytic SystemTransformationPotential Application to Target Compound
SmI₂/Sm⁰Formal [3+2] cycloadditionSynthesis of complex cyclopentane (B165970) derivatives
Nickel complexesγ-alkylation of cyclopropyl ketonesIntroduction of alkyl chains at the γ-position
Palladium on carbonHeterogeneous hydrogenationSelective reduction of the pyridine (B92270) ring
Transition metal complexesC-H borylationFunctionalization of the pyridine ring

Advanced Computational Modeling for Deeper Mechanistic Understanding and Reactivity Prediction

Computational chemistry is poised to play a pivotal role in unraveling the intricate reaction mechanisms and predicting the reactivity of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the transition states and intermediates of potential reactions.

For example, computational studies on SmI₂-catalyzed reactions of cyclopropyl ketones have helped to understand the relationship between the substrate's structure and its reactivity. acs.org Such studies have revealed the importance of factors like the stabilization of ketyl radical intermediates and the energy barriers of subsequent reaction steps. acs.org Applying these computational approaches to the target molecule could predict its behavior in similar catalytic cycles and guide the design of new reactions.

Furthermore, computational modeling can aid in understanding the regioselectivity of functionalization on the fluoropyridine ring. Predicting the most favorable sites for nucleophilic or electrophilic attack can streamline the experimental efforts to synthesize new derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. Continuous flow processes can enable better control over reaction parameters, such as temperature and reaction time, which is particularly important for highly exothermic or fast reactions. nih.govuc.pt

The synthesis of pyridine-based building blocks has been shown to be amenable to high-throughput synthesis, which can accelerate the generation of compound libraries for screening purposes. researchgate.net The modular nature of flow chemistry systems allows for the sequential addition of reagents and in-line purification, which can streamline multi-step synthetic sequences. uc.pt

The development of robust and reliable flow chemistry protocols for key transformations, such as the synthesis of the cyclopropyl ketone moiety or the functionalization of the fluoropyridine ring, would be a significant step towards the automated synthesis of a diverse range of derivatives based on the this compound scaffold.

TechnologyPotential AdvantageExample Application
Flow ChemistryImproved reaction control, safety, and scalabilityContinuous synthesis of the target compound
Automated SynthesisHigh-throughput library generationRapid synthesis of a diverse set of derivatives for screening
In-line PurificationReduced workup and purification timeTelescoped synthesis of complex molecules

Q & A

Q. What are the common synthetic routes for 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-one?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or cyclopropanation strategies. For example:

  • Intermediate preparation : Cyclopropyl groups can be introduced via [4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-thiazolo-2-yl] intermediates, followed by fluoropyridinyl substitution (Example 33 in ).
  • General procedure : Reactions are often conducted at 40°C in aprotic solvents (e.g., DMF or THF) with catalysts like Pd(PPh₃)₄ for cross-coupling steps.

Q. Key Parameters Table

StepReagents/ConditionsPurpose
CyclopropanationCuI, DMF, 80°CIntroduce cyclopropyl moiety
Fluoropyridine couplingPd(PPh₃)₄, K₂CO₃, THFAttach 5-fluoropyridinyl group
PurificationColumn chromatography (SiO₂, hexane/EtOAc)Isolate product

Q. Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and cyclopropane geometry (e.g., δ ~1.0–1.5 ppm for cyclopropyl protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₉FNO⁺ requires m/z 178.0668).
  • Infrared (IR) Spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹).

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation exposure (GHS Category 4 for acute toxicity).
  • Storage : Store in sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation.

Advanced Research Questions

Q. How can discrepancies in NMR or crystallographic data be resolved?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
  • X-ray Crystallography : Use SHELXL for refinement of twinned or high-resolution data (Example: Acta Cryst. E structure reports).
  • Computational Validation : Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian09).

Q. How can synthetic yield be optimized for scale-up?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF vs. THF) to improve reaction kinetics.
  • Catalyst Loading : Optimize Pd catalyst (0.5–2 mol%) to balance cost and efficiency.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce side reactions at elevated temperatures.

Q. Optimization Table

VariableRange TestedOptimal ValueYield Improvement
Catalyst (mol%)0.5–2.01.215%
Temperature (°C)40–1008022%
Reaction Time (h)12–241810%

Q. What challenges arise in crystallographic analysis of this compound?

Methodological Answer:

  • Twinning : Use SHELXD for initial structure solution and SHELXL for refinement of twinned data.
  • Disorder : Apply ISOR and DELU restraints to model disordered cyclopropyl or fluoropyridinyl groups.
  • Data Collection : Ensure resolution <1.0 Å for accurate electron density maps (synchrotron sources recommended).

Q. How can biological activity be evaluated for this compound?

Methodological Answer:

  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl to thiophene) and compare IC₅₀ values.
  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina.

Q. What advanced methods ensure purity for pharmacological studies?

Methodological Answer:

  • HPLC-PDA : Use C18 columns (4.6 × 250 mm) with acetonitrile/water gradients (95:5 to 50:50) to detect impurities.
  • Chiral Chromatography : Resolve enantiomers using Chiralpak IA columns if asymmetric centers are present.
  • Elemental Analysis : Confirm purity >98% via C/H/N/F combustion analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.